molecular formula C41H68O5 B1243087 [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Cat. No.: B1243087
M. Wt: 641 g/mol
InChI Key: ZLRHCSCBOSNBCZ-BLHWWIFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is a diglyceride, a type of lipid molecule composed of two fatty acid chains covalently bonded to a glycerol molecule. This specific diglyceride contains a hexadecenoic acid (16:1) and a docosapentaenoic acid (22:5) chain. It is a metabolite found in humans and other organisms, playing a role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate typically involves esterification reactions where the fatty acid chains are attached to the glycerol backbone. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out under controlled temperatures and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of diglycerides, including this compound, often involves enzymatic processes due to their specificity and efficiency. Enzymatic esterification using immobilized lipases is a common method, allowing for the continuous production of diglycerides with high purity. The process is typically carried out in bioreactors under optimized conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate involves its interaction with cellular membranes and signaling pathways. As a diglyceride, it can act as a secondary messenger in signal transduction processes, influencing various cellular functions. It can activate protein kinase C (PKC) and other enzymes involved in lipid metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is unique due to its specific combination of fatty acid chains, which imparts distinct physical and chemical properties. Its multiple double bonds make it more reactive in oxidation and reduction reactions compared to similar compounds with fewer double bonds .

Properties

Molecular Formula

C41H68O5

Molecular Weight

641 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

InChI

InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13-14,16-18,20-21,24,26,39,42H,3-4,6,8-10,12,15,19,22-23,25,27-38H2,1-2H3/b7-5-,13-11-,16-14-,18-17-,21-20-,26-24-/t39-/m0/s1

InChI Key

ZLRHCSCBOSNBCZ-BLHWWIFISA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Reactant of Route 2
Reactant of Route 2
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Reactant of Route 3
Reactant of Route 3
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Reactant of Route 4
Reactant of Route 4
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Reactant of Route 5
Reactant of Route 5
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

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